molecular formula C16H13FN2OS B2611784 (E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide CAS No. 1005935-78-3

(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide

Cat. No.: B2611784
CAS No.: 1005935-78-3
M. Wt: 300.35
InChI Key: BPUZXJKGGJHPAY-FBMGVBCBSA-N
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Description

The compound is a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazoles are known for their diverse range of biological activities and are used in various fields such as medicinal chemistry and material science .


Synthesis Analysis

While specific synthesis methods for this compound are not available, benzothiazoles can generally be synthesized through the condensation of 2-aminobenzenethiols with carboxylic acids . The introduction of the ethyl group and the fluorobenzamide moiety would likely occur in subsequent steps .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of a benzothiazole core with an ethyl group attached to one of the carbon atoms in the benzene ring. The fluorobenzamide group would be attached via a double bond to the nitrogen atom in the thiazole ring .


Chemical Reactions Analysis

Benzothiazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic substitution reactions .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that fluorobenzamides containing thiazole and thiazolidine structures exhibit promising antimicrobial analogs. These compounds, synthesized through microwave-induced methods, show significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of a fluorine atom in the benzoyl group of these compounds is essential for enhancing antimicrobial efficacy (Desai, Rajpara, & Joshi, 2013).

Anticancer Agents

Benzothiazole derivatives have been identified as potential anticancer agents, with various substitutions on the benzothiazole scaffold modulating antitumor properties. These compounds have shown probable anticancer activity against several cancer cell lines, including glioma, lung adenocarcinoma, breast adenocarcinoma, and colorectal adenocarcinoma, demonstrating their potential as therapeutic agents in cancer treatment (Osmaniye et al., 2018).

Anti-inflammatory and Antinociceptive Activities

A study on thiazolo [3,2-a] pyrimidine derivatives synthesized from 4-fluoroaniline and ethylacetoacetate revealed significant anti-inflammatory and antinociceptive activities. These findings suggest the potential of such compounds in developing therapies for conditions involving inflammation and pain (Alam et al., 2010).

Antitumor Activity

Another research focus has been on amino acid ester derivatives containing 5-fluorouracil, which have shown inhibitory effects against cancer cell lines such as leukaemia HL-60 and liver cancer BEL-7402. This indicates the potential for developing novel antitumor therapies based on such compounds (Xiong et al., 2009).

Antimicrobial Screening of Thiazolidinone Derivatives

Further investigations into thiazolidinone derivatives incorporating the thiazole ring have been conducted, demonstrating antibacterial activity against various bacterial strains and inhibitory action against fungal infections. This research emphasizes the therapeutic potential of thiazole derivatives in treating microbial diseases (Desai, Rajpara, & Joshi, 2013).

Mechanism of Action

Future Directions

The future directions for research on this compound could include exploring its potential applications in various fields, such as medicinal chemistry or material science . Further studies could also focus on optimizing its synthesis and characterizing its physical and chemical properties in more detail .

Properties

IUPAC Name

N-(3-ethyl-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2OS/c1-2-19-13-8-3-4-9-14(13)21-16(19)18-15(20)11-6-5-7-12(17)10-11/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPUZXJKGGJHPAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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